molecular formula C11H21NO2 B14178962 3-(methoxymethyl)-N,N-dimethylhept-2-enamide CAS No. 922177-58-0

3-(methoxymethyl)-N,N-dimethylhept-2-enamide

Cat. No.: B14178962
CAS No.: 922177-58-0
M. Wt: 199.29 g/mol
InChI Key: AFYDORVAWFVDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-N,N-dimethylhept-2-enamide is an organic compound characterized by its unique structure, which includes a methoxymethyl group attached to a hept-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-N,N-dimethylhept-2-enamide typically involves the reaction of hept-2-enamide with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-N,N-dimethylhept-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bond in the hept-2-enamide backbone can be reduced to form saturated amides.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

    Oxidation: Formation of methoxymethyl aldehyde or methoxymethyl carboxylic acid.

    Reduction: Formation of N,N-dimethylheptanamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethyl)-N,N-dimethylhept-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-N,N-dimethylhept-2-enamide involves its interaction with specific molecular targets and pathways. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. These interactions can modulate biological processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethyl)-N,N-dimethylheptanamide: Similar structure but lacks the double bond.

    3-(Methoxymethyl)-N,N-dimethylhex-2-enamide: Similar structure but with a shorter carbon chain.

    3-(Methoxymethyl)-N,N-dimethylhept-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

3-(Methoxymethyl)-N,N-dimethylhept-2-enamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the methoxymethyl group and the double bond in the hept-2-enamide backbone allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research.

Properties

CAS No.

922177-58-0

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

3-(methoxymethyl)-N,N-dimethylhept-2-enamide

InChI

InChI=1S/C11H21NO2/c1-5-6-7-10(9-14-4)8-11(13)12(2)3/h8H,5-7,9H2,1-4H3

InChI Key

AFYDORVAWFVDPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC(=O)N(C)C)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.